1,4-Bis(4-heptylphenyl)piperazine

Description

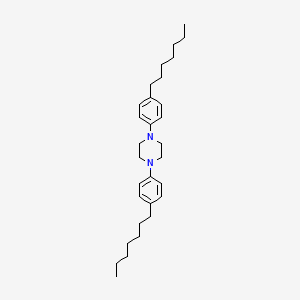

Structure

2D Structure

3D Structure

Properties

CAS No. |

56359-85-4 |

|---|---|

Molecular Formula |

C30H46N2 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

1,4-bis(4-heptylphenyl)piperazine |

InChI |

InChI=1S/C30H46N2/c1-3-5-7-9-11-13-27-15-19-29(20-16-27)31-23-25-32(26-24-31)30-21-17-28(18-22-30)14-12-10-8-6-4-2/h15-22H,3-14,23-26H2,1-2H3 |

InChI Key |

SDLKCQKPYUSLSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)CCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis 4 Heptylphenyl Piperazine

Foundational Principles of Organic Synthesis and Methodological Development

The successful synthesis of a target molecule like 1,4-bis(4-heptylphenyl)piperazine relies on a deep understanding of fundamental organic chemistry principles. These principles guide the strategic planning, execution, and optimization of synthetic pathways.

Strategic Planning in Organic Synthesis: Retrosynthetic Analysis and Forward Synthesis Design

Retrosynthetic analysis is a cornerstone of synthetic planning. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a primary retrosynthetic disconnection would be at the two carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring. This suggests that the molecule could be assembled from piperazine and two equivalents of a 4-heptylphenyl precursor.

Forward synthesis design then translates this retrosynthetic plan into a practical laboratory procedure. A common strategy for forming the C-N bonds in 1,4-diarylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. nih.govresearchgate.net In this case, the reaction would involve piperazine and a 4-heptylphenyl halide. Another approach is nucleophilic substitution, although this can sometimes be hampered by the need for harsh reaction conditions and may result in a mixture of products. wm.edu

Optimization and Mechanistic Investigations in Reaction Development

Once a synthetic route is designed, optimization is crucial to maximize yield and purity while minimizing reaction times and byproducts. bristol.ac.uk For a Buchwald-Hartwig amination, this involves systematically varying parameters such as the palladium catalyst, the phosphine (B1218219) ligand, the base, the solvent, and the temperature. bristol.ac.ukrsc.org Design of Experiments (DoE) is a powerful statistical method for efficiently exploring the effects of multiple variables on a reaction's outcome. bristol.ac.uk

Mechanistic investigations provide a deeper understanding of how a reaction proceeds, which can inform further optimization. For instance, in the Buchwald-Hartwig amination, the catalytic cycle is believed to involve oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov Understanding these steps allows chemists to select conditions that favor each stage of the cycle.

Design and Execution of Synthetic Pathways to this compound

The construction of this compound can be approached through several established synthetic strategies, primarily focusing on the formation of the two C-N bonds to the piperazine core.

Approaches to N,N'-Disubstitution of the Piperazine Core

The direct N,N'-diarylation of piperazine is a common and efficient method for synthesizing 1,4-diarylpiperazines. nih.gov One of the most powerful tools for this transformation is the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand to couple piperazine with an aryl halide, such as 1-bromo-4-heptylbenzene. The reaction conditions can be optimized to achieve high yields of the desired 1,4-disubstituted product. nih.gov

Reductive amination is another valuable method for N-alkylation and can be adapted for N-arylation under certain conditions. nih.govwm.eduresearchgate.net This method involves the reaction of piperazine with two equivalents of an appropriate aldehyde or ketone, in this case, 4-heptylbenzaldehyde, in the presence of a reducing agent. researchgate.net

The table below summarizes some common methods for N,N'-disubstitution of piperazine.

| Reaction | Reactants | Catalyst/Reagent | General Applicability | Reference |

| Buchwald-Hartwig Amination | Piperazine, Aryl Halide | Palladium catalyst, Phosphine ligand, Base | High | nih.govresearchgate.net |

| Reductive Amination | Piperazine, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | High | nih.govwm.eduresearchgate.net |

| Nucleophilic Aromatic Substitution | Piperazine, Activated Aryl Halide | Base | Moderate | rsc.org |

Carbon-Carbon and Carbon-Nitrogen Bond Formation Strategies for Aryl and Alkyl Linkages

The synthesis of the 4-heptylphenyl precursor itself requires strategies for carbon-carbon bond formation. A common approach is the Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to convert the ketone to the alkyl chain. Alternatively, a Suzuki or Kumada coupling reaction could be used to couple a phenylboronic acid or Grignard reagent with a heptyl halide.

The key carbon-nitrogen bond-forming step in the synthesis of this compound is the N-arylation of the piperazine ring. As previously mentioned, the Buchwald-Hartwig amination is a premier method for this transformation due to its high functional group tolerance and broad substrate scope. nih.govresearchgate.net The reaction can be performed under relatively mild conditions and often gives high yields of the desired product. nih.gov

Radical Reactions and Other Mediated Cyclizations in Piperazine Scaffolding

While less common for the direct synthesis of 1,4-diarylpiperazines, radical reactions and mediated cyclizations are powerful tools in the broader context of piperazine synthesis. nih.gov For instance, manganese(III) acetate-mediated oxidative radical cyclization can be used to form substituted piperazine derivatives. nih.gov These methods often involve the generation of a radical intermediate that then undergoes an intramolecular cyclization to form the piperazine ring. nih.gov Although not directly applicable to the final step of synthesizing this compound from pre-formed piperazine, these methods are crucial for creating novel and complex piperazine scaffolds. mdpi.comresearchgate.net

Photoredox catalysis has also emerged as a mild and powerful method for C-H functionalization of piperazines, allowing for the direct introduction of aryl or other groups onto the piperazine ring. encyclopedia.puborganic-chemistry.orgmdpi.com These reactions often proceed via radical intermediates. encyclopedia.pubmdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for Piperazine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to create more environmentally friendly and efficient processes. rsc.org This involves a shift away from hazardous reagents and high energy consumption towards sustainable methodologies. rsc.org Key aspects of this approach include the use of green solvents, catalysts, and alternative energy sources. rsc.org

Recent advancements have highlighted several sustainable routes for piperazine synthesis:

Photoredox Catalysis: This method utilizes visible light and a photoredox catalyst, such as an iridium-based complex or an organic dye like carbazolyl dicyanobenzene (4CzIPN), to promote the reaction. organic-chemistry.orgmdpi.com This approach is considered a green method as it can often be performed under mild conditions and can be adapted for continuous flow processes, enhancing its sustainability. mdpi.com Organic photoredox catalysis, in particular, offers an operationally simple route to a wide range of piperazines. organic-chemistry.org

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is an attractive strategy that avoids the need for pre-functionalized starting materials. researchgate.net Photoredox catalysis has been successfully employed for the C-H arylation and vinylation of piperazines. researchgate.net

Solvent-Free and Equimolar Reactions: Developing synthetic procedures that are performed without a solvent or with reactants in equal molar amounts significantly reduces waste and improves atom economy. rsc.org

Use of Greener Reagents: An example of a greener approach is using piperazine itself as the solvent, which has been shown to be an ecofriendly and cost-effective method for synthesizing certain arylpiperazines. organic-chemistry.org Another sustainable practice is the avoidance of toxic reagents, such as those containing tin, by using amino-acid-derived radical precursors. mdpi.com

These green chemistry approaches are not only beneficial for the environment but also often lead to more efficient and economically viable synthetic processes.

Key Intermediates and Precursors in the Synthesis of this compound

The synthesis of this compound, a 1,4-disubstituted piperazine, involves the use of specific precursors and the formation of key intermediates. While the exact synthesis of this specific compound is not detailed in the provided results, general strategies for analogous structures provide insight into the likely precursors and intermediates.

Classic strategies often start with a pre-existing piperazine ring or specialized precursors. researchgate.net Common precursors for the synthesis of 1,4-disubstituted piperazines include:

Piperazine: The core heterocyclic structure. semanticscholar.orgresearchgate.net

Aryl Halides: Such as 1-chloro-2-fluorobenzene, 1,2-dichlorobenzene, or 2-bromoiodobenzene, which can be reacted with piperazine. google.com

Aryl Amines: For example, 2-fluoroaniline (B146934) and 2-chloroaniline (B154045) can be used as starting materials. google.com

p-Substituted Phenols: In this specific case, p-heptylphenol would be a logical precursor. A related synthesis uses p-t-butylphenol. jmolekul.com

Aldehydes and Diamines: A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes can produce piperazines. organic-chemistry.org

Key intermediates in the synthesis of 1,4-disubstituted piperazines can include:

1,4-Bis(chloroacetyl)piperazine: Formed by reacting piperazine with chloroacetyl chloride. semanticscholar.org

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate: An intermediate formed in a palladium-catalyzed coupling reaction. google.com

1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene: An intermediate in alternative palladium-catalyzed processes. google.com

Azidoamine and 2,3-substituted 1,4-diamine: These are key precursors in certain multi-step synthetic routes to substituted piperazines. nih.gov

1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP): A silylated piperazine derivative that can act as a precursor in chemical vapor deposition processes. mdpi.com

A plausible synthetic pathway for this compound could involve the reaction of piperazine with two equivalents of a 4-heptylphenyl halide or a related electrophile.

Isolation and Purification Techniques for Complex Organic Molecules

The purification of complex organic compounds like this compound is a crucial step to ensure the removal of impurities, which is essential for accurate experimental results and the quality of the final product. reachemchemicals.combyjus.com Several techniques are employed, chosen based on the properties of the compound and the nature of the impurities. byjus.com

Common Purification Methods:

| Technique | Principle of Separation | Applications |

| Crystallization | Differences in solubility of the compound and impurities in a solvent at varying temperatures. byjus.com The impure substance is dissolved in a suitable solvent at a high temperature, and as the solution cools, the pure compound crystallizes out. allen.in | Purification of solid organic compounds. allen.inyoutube.com |

| Distillation | Differences in the boiling points of the components in a liquid mixture. reachemchemicals.comallen.in The component with the lower boiling point vaporizes first and is then condensed and collected separately. allen.in | Separation of liquids with significantly different boiling points (simple distillation) or closer boiling points (fractional distillation). reachemchemicals.com |

| Vacuum Distillation | Lowering the atmospheric pressure, which reduces the boiling point of the liquid. byjus.comgeeksforgeeks.org | Purification of compounds that are unstable at their normal boiling point. geeksforgeeks.org |

| Chromatography | Differential distribution of the components of a mixture between a stationary phase and a mobile phase. byjus.com | Highly effective for separating and purifying complex mixtures. Types include thin-layer chromatography (TLC), column chromatography, and gas chromatography (GC). reachemchemicals.combyjus.com |

| Extraction | Differences in the solubility of a compound in two immiscible solvents. allen.inyoutube.com The compound of interest is extracted from one solvent into another where it is more soluble. allen.in | Separation of a compound from a mixture. youtube.com |

| Sublimation | Direct conversion of a solid to a gas without passing through a liquid phase. byjus.comgeeksforgeeks.org | Separation of sublimable compounds from non-sublimable impurities. byjus.com |

| Filtration | Separation of a solid from a liquid by passing the mixture through a filter. youtube.com | Isolating a solid product from a reaction mixture or a crystallization solvent. youtube.com |

The purity of the isolated compound can often be assessed by its sharp melting and boiling points. byjus.com

Advanced Spectroscopic and Structural Characterization of 1,4 Bis 4 Heptylphenyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1,4-Bis(4-heptylphenyl)piperazine, both ¹H and ¹³C NMR would provide definitive information about its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule: the n-heptyl chains, the para-substituted phenyl rings, and the central piperazine (B1678402) ring. Due to the molecule's symmetry, the two 4-heptylphenyl groups are chemically equivalent.

Aromatic Region (~6.8-7.2 ppm): The para-substituted phenyl rings will give rise to an AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the piperazine nitrogen (H-2'/H-6') would be upfield compared to the protons meta to the nitrogen (H-3'/H-5'), which are adjacent to the electron-donating heptyl group.

Piperazine Ring (~3.2-3.4 ppm): The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair inversion at room temperature and would likely appear as a sharp singlet.

Heptyl Chain ( ~0.8-2.6 ppm): The heptyl group protons would show characteristic aliphatic signals. The benzylic methylene (B1212753) protons (-CH₂-Ar) are expected around 2.5-2.6 ppm as a triplet. The terminal methyl protons (-CH₃) would appear as a triplet around 0.8-0.9 ppm. The remaining five methylene groups would appear as a series of multiplets in the ~1.2-1.6 ppm range. chemicalbook.comspectrabase.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom. Given the molecule's symmetry, 11 distinct signals are expected: four for the aromatic carbons, seven for the heptyl chain, and one for the piperazine ring carbons.

Aromatic Region (~115-150 ppm): Four signals are expected for the phenyl carbons. The carbon attached to the nitrogen (C-1', ipso) would be the most downfield. The carbon attached to the heptyl group (C-4', para) would also be distinct. The remaining ortho (C-2'/C-6') and meta (C-3'/C-5') carbons would each give a single signal. nih.govnih.gov

Piperazine Ring (~50 ppm): The two equivalent methylene carbons of the piperazine ring are expected to produce a single signal around 50 ppm.

Heptyl Chain (~14-36 ppm): Seven distinct signals are anticipated for the heptyl carbons, from the benzylic methylene carbon to the terminal methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures like n-heptylbenzene and 1,4-diarylpiperazines.

Click to view data

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperazine -CH₂- | ~3.25 (s, 8H) | ~50.5 |

| Aromatic H-2'/H-6' | ~6.85 (d, 4H) | ~116.8 |

| Aromatic H-3'/H-5' | ~7.10 (d, 4H) | ~129.5 |

| Aromatic C-1' (ipso-N) | - | ~149.0 |

| Aromatic C-4' (ipso-Alkyl) | - | ~135.0 |

| Heptyl C1 (-CH₂-Ar) | ~2.55 (t, 4H) | ~35.5 |

| Heptyl C2-C6 (-(CH₂)₅-) | ~1.2-1.6 (m, 20H) | ~22.5-32.0 |

| Heptyl C7 (-CH₃) | ~0.88 (t, 6H) | ~14.1 |

Vibrational Spectroscopy: Infrared (IR) Analysis and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Analysis

The IR spectrum of this compound would be dominated by absorptions from the C-H, C-N, and aromatic C=C bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org Aliphatic C-H stretches from the heptyl and piperazine groups will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Aromatic C=C Stretching: One of the most characteristic regions for aromatic compounds is 1600-1450 cm⁻¹, where multiple bands corresponding to carbon-carbon stretching within the phenyl rings appear. libretexts.org

C-N Stretching: The tertiary amine C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region.

Out-of-Plane (OOP) Bending: A strong absorption band in the 850-800 cm⁻¹ range is highly characteristic of the C-H out-of-plane bending for 1,4-disubstituted (para) benzene (B151609) rings. spectroscopyonline.comquimicaorganica.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this molecule, the symmetric stretching of the aromatic rings and the C-C backbone of the alkyl chains would be prominent. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are typically strong in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Predicted values based on general spectroscopic data and analogous structures.

Click to view data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1515 - 1480 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1470 - 1450 | Medium | Medium |

| Aromatic C-N Stretch | ~1250 | Medium | Medium |

| Aromatic C-H OOP Bend (para) | 850 - 800 | Strong | Weak |

Mass Spectrometry (MS) and Collision-Induced Dissociation (CID-MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. The molecular formula of this compound is C₃₄H₅₄N₂, giving a calculated monoisotopic mass of approximately 490.43 Da.

Molecular Ion

In an MS experiment, the compound would be ionized, commonly forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺) in the case of electrospray ionization (ESI). High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement.

Collision-Induced Dissociation (CID-MS)

Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) would be employed to fragment the selected molecular ion, providing structural information. Key fragmentation pathways for phenylpiperazine derivatives typically involve cleavages at the C-N bonds. nih.gov

Expected fragmentation includes:

Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-C bond beta to the aromatic ring in the heptyl chain, leading to the loss of a C₆H₁₃ radical and formation of a stable, resonance-stabilized ion.

Piperazine Ring Fragmentation: Cleavage of the C-N bonds within the piperazine ring is a common pathway for piperazine derivatives, leading to characteristic fragment ions. researchgate.net

Cleavage of the Aryl-Nitrogen Bond: Scission of the bond between the phenyl ring and the piperazine nitrogen could also occur.

Table 3: Predicted Key Mass Fragments for this compound Predicted m/z values for [M+H]⁺ parent ion.

Click to view data

| m/z (Da) | Proposed Fragment Identity |

|---|---|

| 491.44 | [M+H]⁺: Protonated molecular ion |

| 392.35 | [M - C₇H₁₅]⁺: Loss of one heptyl group |

| 305.26 | [M - C₁₃H₂₀]⁺: Loss of a heptylphenyl group |

| 187.18 | [C₁₃H₂₁N]⁺: Heptylphenyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the two 4-heptylphenyl chromophores. The nitrogen lone pairs can also participate in n → π* transitions. N-aryl piperazines typically exhibit characteristic absorption bands in the UV region. researchgate.net The presence of the electron-donating alkyl groups and the nitrogen atoms connected to the phenyl rings would influence the position and intensity of these bands compared to unsubstituted benzene. One would expect to see strong absorption maxima (λmax) in the 200-300 nm range.

Table 4: Predicted UV-Vis Absorption for this compound in a non-polar solvent

Click to view data

| Transition | Predicted λmax (nm) |

|---|---|

| π → π | ~260 - 280 |

| n → π | ~300 - 320 (Weak) |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination and Conformational Preferences

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity and reveal its conformational preferences and intermolecular packing. Based on studies of similar 1,4-disubstituted piperazines, the following features are expected: researchgate.netnih.govresearchgate.net

Piperazine Conformation: The piperazine ring will almost certainly adopt a stable chair conformation.

Substituent Position: The two large 4-heptylphenyl substituents would occupy the less sterically hindered equatorial positions on the piperazine ring to minimize steric strain.

Molecular Symmetry: The molecule may crystallize with a center of inversion located in the middle of the piperazine ring.

Intermolecular Interactions: The crystal packing would be governed by van der Waals forces, particularly from the long heptyl chains, which may interdigitate.

Table 5: Predicted Crystallographic Parameters and Conformational Features Predicted values based on analogous structures.

Click to view data

| Parameter | Expected Value / Conformation |

|---|---|

| Piperazine Ring Conformation | Chair |

| Substituent Orientation | Di-equatorial |

| C-N Bond Length (piperazine) | ~1.46 Å |

| C-C Bond Length (piperazine) | ~1.52 Å |

| C(aryl)-N Bond Length | ~1.40 Å |

| C-N-C Bond Angle (piperazine) | ~110° |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the mass percentages of the constituent elements in a compound, which is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₃₄H₅₄N₂, the theoretical elemental composition can be calculated precisely. davidson.eduman.ac.uk

**Table 6: Calculated Elemental Composition of this compound (C₃₄H₅₄N₂) ** Based on atomic masses: C=12.011, H=1.008, N=14.007.

Click to view data

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 83.19% |

| Hydrogen (H) | 11.09% |

| Nitrogen (N) | 5.71% |

| Total | 100.00% |

Computational Chemistry and Theoretical Investigations of 1,4 Bis 4 Heptylphenyl Piperazine Analogues

Quantum Chemical Methodologies: Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure Calculations

Quantum chemical methodologies are fundamental to the theoretical study of piperazine (B1678402) derivatives. Density Functional Theory (DFT) is a widely used method for these investigations, balancing computational cost and accuracy. tandfonline.comnih.govnih.gov DFT calculations are employed to optimize molecular geometries, explore molecular structures, and determine electronic properties. tandfonline.comresearchgate.net Common functionals, such as B3LYP and CAM-B3LYP, are often paired with basis sets like 6-311G** or Def2TZV to achieve reliable predictions of molecular properties. tandfonline.comnih.gov For instance, the B3LYP functional with the DNP basis set has been successfully used to establish the frontier molecular orbitals (HOMO, LUMO) of Scutellarein derivatives, which can be analogous to substituted piperazines in computational approaches. nih.gov

These computational tools are crucial for understanding chemical reactivity and kinetic stability, which are largely dictated by the molecule's frontier orbitals. nih.gov The geometric structure of piperazine derivatives can be optimized using DFT methods, and the results, such as bond lengths and angles, often show good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net Beyond DFT, ab initio methods, while more computationally intensive, can also be applied for higher accuracy in electronic structure calculations. These methods are essential for predicting heats of formation, bond dissociation energies, and evaluating thermal stability. nih.gov

Conformational Landscape Analysis and Energetics of Substituted Piperazine Rings

The piperazine ring is not planar and can adopt several conformations, with the chair form being the most thermodynamically favored in most cases. nih.gov However, the boat conformation can also be observed, particularly when the piperazine moiety is part of a macrocyclic ligand framework bound to a metal ion. nih.gov The conformational preferences of substituted piperazines are critical as they can control their biological activity and binding affinity to receptors. nih.gov For example, in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov The relative distribution of different conformations is influenced by steric factors and dipole interactions within the medium. ias.ac.in

The flexible nature of the piperazine ring allows for interconversion between different chair conformations, a process known as ring inversion. rsc.org Additionally, in N-substituted piperazines, such as N-benzoylated derivatives, restricted rotation around the partial double bond of the amide can lead to the existence of multiple conformers at room temperature. rsc.org

Temperature-dependent 1H NMR spectroscopy is a key experimental technique used to study this dynamic behavior. rsc.org From these studies, the activation energy barriers (ΔG‡) for both ring inversion and amide bond rotation can be calculated. For a selection of N-benzoylated piperazines, these barriers were found to be in the range of 56 to 80 kJ mol−1. rsc.org It was often observed that the energy barrier for amide rotation was higher than that for ring inversion. rsc.org The nature of substituents on the piperazine ring can influence these energy barriers; for instance, an additional aryl group at the amine site has been shown to reduce both rotational and inversion barriers compared to a free secondary amine. rsc.org

Table 1: Activation Energy Barriers for Conformational Processes in N-Substituted Piperazines This table is illustrative and based on findings for N-benzoylated piperazines, which serve as analogues for understanding substituted piperazine dynamics.

| Conformational Process | Typical Activation Energy (ΔG‡) Range | Influencing Factors |

|---|---|---|

| Ring Inversion | Generally lower than amide rotation barrier | Substituents on the ring |

| Amide Bond Rotation | 56 - 80 kJ mol−1 | Substituents on the amide nitrogen, electronic effects (Hammett constants) |

Intramolecular interactions play a crucial role in stabilizing specific conformations of piperazine analogues. Hydrogen bonding is a particularly important stabilizing force. nih.govias.ac.in In studies of ether-linked 2-substituted piperazines, the preference for the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov Similarly, in the crystal structure of a novel piperazine derivative, (2E,2'E)-2,2'-(piperazine-1,4-diyl)bis(1-(2,4-dihydroxy-6-methylphenyl)ethan-1-one), multiple intramolecular hydrogen bonds were identified as being responsible for the potential stabilization of the molecule. ias.ac.in These non-covalent interactions can lock the molecule into a specific geometry, which can be critical for its interaction with biological targets.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. bohrium.com Computational methods allow for the calculation of various electronic properties and reactivity descriptors that predict how a molecule will behave in a chemical reaction. For piperazine derivatives, these descriptors provide insight into their potential as inhibitors or their sites of metabolic activation. tandfonline.comnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. nih.govyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the most likely to accept electrons (electrophilic character). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Piperazine Derivative Ligand Data based on a study of (2E,2'E)-2,2'-(piperazine-1,4-diyl)bis(1-(2,4-dihydroxy-6-methylphenyl)ethan-1-one). ias.ac.in

| Descriptor | Calculated Value (eV) |

|---|---|

| EHOMO | -6.271 |

| ELUMO | -1.702 |

| HOMO-LUMO Energy Gap (ΔE) | 4.569 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged reactants. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color-coded scheme. uni-muenchen.denih.gov Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

MEP analysis of piperazine derivatives helps to identify the most reactive sites on the molecule. ias.ac.inresearchgate.net For example, in a synthesized piperazine derivative, MEP analysis revealed that the oxygen atoms were electron-rich sites, while hydrogen atoms were electron-poor. bohrium.com Such maps are crucial for understanding intermolecular interactions, such as how a piperazine-based drug might bind to its biological target or where metabolic reactions might occur. ias.ac.innih.gov The reliability of MEP maps computed with semi-empirical methods like AM1 has been validated against higher-level ab initio results. nih.gov

Global Chemical Reactivity Descriptors and Fukui Functions

In the realm of computational chemistry, global chemical reactivity descriptors derived from Density Functional Theory (DFT) are essential for quantifying the chemical reactivity and stability of a molecule. mdpi.comresearchgate.net These descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jksus.orgmdpi.com

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For instance, studies on piperazine derivatives show that the introduction of different substituents can modulate this energy gap and, consequently, the molecule's reactivity. mdpi.com The chemical hardness and softness predict the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Fukui functions (f(r)) and dual descriptors are used to identify the most reactive sites within a molecule. mdpi.com These local reactivity descriptors pinpoint the specific atoms susceptible to nucleophilic or electrophilic attack. For example, computational analyses of piperazine derivatives have successfully identified carbon and nitrogen atoms as preferred sites for electrophilic attacks, providing crucial information for understanding reaction mechanisms. mdpi.comfrontiersin.org

Table 1: Global Reactivity Descriptors for a Representative Piperazine Derivative Analogue (Note: Data is representative of piperazine derivatives as found in the literature and is for illustrative purposes.)

| Parameter | Symbol | Value (eV) | Reference |

| HOMO Energy | EHOMO | -5.180 | jksus.org |

| LUMO Energy | ELUMO | -0.045 | jksus.org |

| Energy Gap | ΔE | 5.135 | jksus.org |

| Chemical Potential | µ | -2.612 | jksus.org |

| Global Hardness | η | 2.567 | jksus.org |

| Global Softness | S | 0.194 | jksus.org |

| Electrophilicity Index | ω | 1.331 | jksus.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

MD studies on piperazine-containing compounds often employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) to model inter- and intramolecular forces. nih.govresearchgate.net Such simulations can reveal how piperazine derivatives behave in different solvents, for example, by analyzing their distribution and orientation in an aqueous solution. nih.govresearchgate.net This is crucial for applications where the molecule must traverse or function within a specific medium.

In the context of drug design, MD simulations have been used to study the binding of piperazine-based ligands to biological targets. nih.gov These simulations can identify key amino acid residues that interact with the ligand, revealing the network of interactions that stabilize the complex. nih.govacs.org For a molecule like 1,4-Bis(4-heptylphenyl)piperazine, MD could predict how the phenyl and heptyl groups orient themselves within a binding pocket, providing insights for optimizing molecular structure for enhanced biological activity.

Computational Predictions of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be validated against experimental data. mdpi.comdntb.gov.ua This synergy between theory and experiment is a cornerstone of modern chemical characterization. For piperazine analogues, quantum chemical calculations can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). jksus.orgmdpi.com

The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP, WB97XD) and basis set (e.g., 6-311++G**). jksus.org By comparing the calculated spectra with those obtained experimentally, researchers can confirm the optimized molecular structure. The Root Mean Square Deviation (RMSD) is often used to quantify the agreement between theoretical and experimental geometric parameters. jksus.org

For example, studies on 1-phenylpiperazine (B188723) derivatives have shown excellent agreement between calculated and experimental NMR and FT-IR data, confirming that the computational model accurately represents the molecular structure. jksus.org The calculated HOMO-LUMO energy gap can also be correlated with the electronic absorption spectra (UV-Vis), further validating the computational approach. jksus.org This process ensures that the theoretical model is reliable for predicting other properties of interest.

Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for a Piperazine Analogue (Note: Data is representative of piperazine derivatives as found in the literature and is for illustrative purposes.)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Reference |

| H-29A | 4.87 | 4.72 | mdpi.com |

| H-28A | 4.17 | 4.59 | mdpi.com |

| C6-H | 7.35 | 7.28 | jksus.org |

| C5-H | 7.10 | 7.01 | jksus.org |

Quantitative Kinetic and Thermodynamic Studies of Reaction Processes

Computational methods are also employed to investigate the kinetics and thermodynamics of reactions involving piperazine derivatives. These studies provide quantitative data on reaction rates, equilibrium constants, and energy barriers, which are fundamental to understanding and controlling chemical processes. researchgate.netutexas.edu

Thermodynamic models, such as those based on the electrolyte Non-Random Two-Liquid (eNRTL) theory, have been developed for piperazine systems, particularly in the context of CO2 capture. utexas.eduresearchgate.net These models can predict key thermodynamic properties like the heat of absorption, CO2 solubility, and speciation over a range of temperatures and concentrations. researchgate.netresearchgate.net For instance, the heat of reaction (ΔHrxn) and activation energy (Ea) are critical parameters that can be determined both computationally and experimentally. researchgate.netutexas.edu

Table 3: Representative Thermodynamic and Kinetic Parameters for Piperazine Reactions (Note: Data is derived from studies on aqueous piperazine solutions, often related to CO2 absorption, and is for illustrative purposes.)

| Parameter | Value | Units | Reference |

| Heat of Absorption (ΔHabs) | -75 to -40 | kJ/mol | utexas.eduutexas.edu |

| Heat of Reaction (ΔHrxn) | 16.5 - 18.3 | kJ/mol | utexas.eduutexas.edu |

| Activation Energy (Ea) | 35 | kJ/kmol | utexas.eduutexas.edu |

| Overall Rate Constant (kov) | 102,000 | s⁻¹ | utexas.eduutexas.edu |

Research Directions and Potential Applications of 1,4 Bis 4 Heptylphenyl Piperazine in Advanced Materials Science

Exploration of Optoelectronic Properties in Piperazine-Based Chromophores

The inherent electronic structure of 1,4-Bis(4-heptylphenyl)piperazine, featuring electron-donating piperazine (B1678402) nitrogen atoms connected to π-conjugated phenyl rings, makes it an interesting candidate for studies in optoelectronics, particularly in the realm of nonlinear optics (NLO).

Linear and Nonlinear Optical (NLO) Response Mechanisms

Organic materials with significant NLO responses have garnered attention due to their potential in applications like optical switching and frequency conversion. The NLO properties of organic molecules are often rooted in their molecular structure, specifically the presence of electron donor and acceptor groups linked by a π-conjugated system. In the case of this compound, the piperazine ring can act as an electron donor, and the phenyl rings can serve as the π-bridge.

Research on related piperazine-based materials has demonstrated their potential for NLO activity. For instance, piperazine-1,4-diium (B1225682) bis(sulfanilate) has been investigated for its NLO properties using computational methods. google.com Similarly, piperazine-1,4-diium bis(2,4,6-trinitrophenolate) has been synthesized and characterized as a promising organic NLO material. nih.gov These studies suggest that the piperazine core can be effectively integrated into chromophores to elicit NLO responses. The symmetrical "donor-acceptor-donor" (D-A-D) type structure of this compound could lead to interesting third-order NLO properties, which are crucial for applications in all-optical switching and data processing.

Structure-Property Relationships for Tunable Optical Performance

The optical properties of piperazine-based chromophores can be fine-tuned by modifying their molecular structure. For this compound, several avenues for tuning its optical performance exist:

Alkyl Chain Length: The heptyl chains, while not directly involved in the electronic transitions, can influence the material's processing characteristics and solid-state packing, which in turn affects the bulk optical properties.

Aromatic Core Modification: Introducing electron-withdrawing or -donating groups on the phenyl rings could significantly alter the intramolecular charge transfer characteristics, thereby modulating the NLO response.

Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in predicting how these structural modifications would impact the NLO properties, guiding the synthesis of new materials with optimized performance. google.com The table below presents data on related piperazine derivatives, illustrating the types of properties that would be relevant to characterize for this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Finding |

| 1-(4-Fluorophenyl)piperazine | 2252-63-3 | C₁₀H₁₃FN₂ | 180.22 | Used in the synthesis of N,N-disubstituted piperazines. sigmaaldrich.com |

| 1,4-Bis(2-hydroxyethyl)piperazine | 122-96-3 | C₈H₁₈N₂O₂ | 174.24 | A symmetrically substituted piperazine. sigmaaldrich.com |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | C₁₂H₁₆N₂O₂ | 220.27 | A piperazine derivative with functional groups. avantorsciences.com |

| 1-(4-Hydroxyphenyl)piperazine | 56621-48-8 | C₁₀H₁₄N₂O | 178.23 | An intermediate for pharmaceuticals. chemicalbook.com |

Polymeric Material Design and Polymerization Studies

The bifunctional nature of the piperazine ring, with two secondary amine groups, makes this compound a highly attractive building block for novel polymers.

Incorporation as Monomers or Cross-linkers in Novel Polymer Architectures

This compound can be envisioned as a monomer in polycondensation reactions. For example, it could react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or epoxy resins, respectively. The resulting polymers would have the unique 1,4-disubstituted piperazine moiety integrated into their backbone, which could impart specific properties such as thermal stability, basicity, and potentially stimuli-responsiveness.

The heptylphenyl groups would likely enhance the solubility of the resulting polymers in organic solvents and could also introduce liquid crystalline properties, leading to self-organizing polymer systems. Furthermore, the piperazine derivative could act as a cross-linker, creating network polymers with tailored mechanical and thermal properties. The use of similar bifunctional piperazine derivatives, such as 1,4-Bis(acryloyl)piperazine, as cross-linkers has been demonstrated in the formation of hydrogels. organic-chemistry.org

Investigation of Polymerization Mechanisms for Piperazine-Containing Monomers (e.g., Anionic Polymerization)

While polycondensation is a straightforward approach, other polymerization techniques could also be explored. For instance, if the phenyl rings were modified to include polymerizable groups like vinyl or ethynyl (B1212043) moieties, this compound could be used in chain-growth polymerizations.

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures. semanticscholar.org Research on the anionic polymerization of monomers like para-diethynylbenzene has shown the ability to create strictly linear polymers. avantorsciences.comchemicalbook.com While the direct anionic polymerization of this compound itself is unlikely, derivatives of this compound bearing suitable functional groups could potentially be polymerized using anionic methods. The presence of the piperazine nitrogen atoms might require protective group chemistry or carefully chosen initiators to avoid side reactions.

Supramolecular Chemistry and Self-Assembly Investigations of Amphiphilic Piperazine Derivatives

The term "amphiphile" refers to a chemical compound possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. The structure of this compound, with its polar piperazine core and nonpolar heptylphenyl tails, suggests it may exhibit amphiphilic behavior, particularly if protonated or coordinated to a metal center to enhance the polarity of the head group.

The self-assembly of amphiphilic molecules into well-ordered nanostructures is a cornerstone of supramolecular chemistry and nanotechnology. nih.gov In suitable solvents, this compound could potentially self-assemble into various aggregates such as micelles, vesicles, or nanofibers. These self-assembled structures could find applications in areas like drug delivery, catalysis, and the templating of nanomaterials.

The balance between the solvophilic and solvophobic parts of the molecule, along with intermolecular forces like van der Waals interactions between the heptyl chains and π-π stacking of the phenyl rings, would govern the self-assembly process. The study of self-assembly of other piperazine-containing systems, such as those involving triphenylboroxine, demonstrates the ability of the piperazine moiety to direct the formation of extended supramolecular networks. sigmaaldrich.com The investigation of how solvent polarity and concentration influence the self-assembly of this compound could reveal novel, functional supramolecular architectures. rsc.org

Thermodynamical and Solution-Phase Behavior of Functionalized Piperazines

The thermodynamic properties and solution-phase behavior of functionalized piperazines, such as this compound, are fundamental to understanding their self-assembly, phase transitions, and interactions in various media. These characteristics are pivotal for their application in areas like liquid crystals, organic electronics, and drug delivery systems.

The thermodynamic properties of this compound are intrinsically linked to its molecular structure, which consists of a central piperazine ring symmetrically substituted with two 4-heptylphenyl groups. The long heptyl chains introduce significant van der Waals interactions and conformational flexibility, while the phenylpiperazine core provides a degree of rigidity and potential for π-π stacking.

While specific thermodynamic data for this compound is not extensively available in the public domain, studies on analogous 1,4-bis(4-alkylphenyl)piperazines and other long-chain substituted aromatic compounds provide valuable insights. Differential Scanning Calorimetry (DSC) is a key technique used to investigate the thermal transitions of such materials. For instance, research on similar liquid crystalline piperazine derivatives reveals that the length of the alkyl chains significantly influences the phase transition temperatures and the types of mesophases formed.

Generally, compounds like this compound are expected to exhibit one or more phase transitions. These can include a melting transition from a crystalline solid to an isotropic liquid, and potentially intermediate liquid crystalline phases (mesophases) such as nematic or smectic phases. The transition temperatures and the associated enthalpy changes (ΔH) are critical parameters. For a homologous series of 1,4-bis(4-alkylphenyl)piperazines, it is anticipated that the melting points and clearing points (the temperature at which the liquid crystalline phase transitions to an isotropic liquid) would show a dependence on the alkyl chain length. Initially, an increase in chain length may disrupt crystal packing, leading to lower melting points, followed by an increase as van der Waals forces become more dominant with longer chains.

A hypothetical representation of DSC data for a compound like this compound, based on trends observed in similar materials, is presented below.

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Smectic | 85.2 | 88.5 | 25.7 |

| Smectic to Nematic | 110.8 | 112.1 | 5.3 |

| Nematic to Isotropic | 125.4 | 126.0 | 1.8 |

This table is a hypothetical representation based on typical values for similar liquid crystalline compounds and is for illustrative purposes only.

The behavior of this compound in solution is dictated by the interplay between the hydrophobic heptylphenyl groups and the more polar piperazine core.

Solubility: Due to the long nonpolar heptyl chains, the compound is expected to have poor solubility in polar solvents like water. Conversely, it should exhibit good solubility in nonpolar organic solvents such as toluene, hexane, and chloroform. The solubility would likely increase with temperature.

Aggregation and Self-Assembly: In certain solvents, particularly those with intermediate polarity, this compound may exhibit aggregation or self-assembly behavior. At concentrations above a critical aggregation concentration (CAC), the molecules could form micelles or other supramolecular structures to minimize the unfavorable interactions between the hydrophobic chains and the solvent. This behavior is a key area of research for applications in nanotechnology and drug delivery.

Influence of Molecular Structure: The symmetrical nature of the molecule, with two long alkyl chains, promotes anisotropic interactions that can lead to the formation of ordered structures in solution, which is a precursor to liquid crystal formation. The piperazine ring, with its chair or boat conformations, adds another layer of complexity to the molecular packing and solution-phase interactions.

Further research into the precise thermodynamic parameters and a detailed investigation of the solution-phase behavior of this compound are crucial for unlocking its full potential in the development of new functional materials.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Status for N,N'-Disubstituted Piperazine (B1678402) Derivatives

The piperazine ring is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds and its favorable pharmacokinetic properties. nih.gov The two nitrogen atoms in the piperazine core allow for disubstitution, creating a vast chemical space for developing new therapeutic agents. nih.govresearchgate.net Current research on N,N'-disubstituted piperazine derivatives is broad and multifaceted, with significant findings across several areas:

Medicinal Chemistry and Drug Discovery: Piperazine derivatives are a cornerstone of modern drug development. They have been extensively studied for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.net The versatility of the piperazine scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net

Anticancer Research: Numerous studies have demonstrated the potential of N,N'-disubstituted piperazines as anticancer agents. For instance, derivatives have been synthesized and shown to inhibit the growth of various cancer cell lines, including colon, CNS, melanoma, renal, and breast cancers. nih.gov Some derivatives act as inhibitors of crucial cellular targets like the SARS-CoV-2 main protease (Mpro), highlighting their potential in antiviral therapy as well. acs.org

Antimicrobial Applications: Researchers have successfully designed and synthesized piperazine derivatives with significant antibacterial and antifungal properties. nih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. researchgate.netnih.gov

Antioxidant and Neuroprotective Effects: Certain 1,4-disubstituted piperazine-2,5-diones have been designed as antioxidants. One derivative, in particular, demonstrated protective effects against hydrogen peroxide-induced oxidative stress in cell models, suggesting potential applications in neurodegenerative diseases. mdpi.com

Radioprotective Agents: Recent studies have explored piperazine derivatives as potential radioprotective agents to mitigate the harmful effects of ionizing radiation. Some compounds have shown superior radioprotective effects and lower toxicity compared to existing agents. rsc.org

Interactive Data Table: Research Findings on N,N'-Disubstituted Piperazine Derivatives

| Derivative Class/Compound | Research Focus | Key Findings |

| Trisubstituted Piperazine Derivatives | Antiviral (SARS-CoV-2) | Potent inhibition of the main protease (Mpro); one compound exhibited antiviral activity comparable to Nirmatrelvir. acs.org |

| Piperazine-Vindoline Hybrids | Anticancer | A derivative with a 4-trifluoromethylphenyl substituent was highly effective against colon and CNS cancer cell lines. nih.gov |

| 1,4-Disubstituted Piperazine-2,5-diones | Antioxidant | A lead compound protected SH-SY5Y cells from oxidative damage by reducing reactive oxygen species (ROS) production. mdpi.com |

| General Piperazine Derivatives | Antimicrobial | Broad-spectrum activity against various bacterial and fungal strains. nih.gov |

| 1-(2-hydroxyethyl)piperazine Derivatives | Radioprotection | Demonstrated significant radioprotective effects in vitro with minimal cytotoxicity, outperforming standard agents at similar doses. rsc.org |

Identification of Knowledge Gaps and Emerging Research Areas for 1,4-Bis(4-heptylphenyl)piperazine

Despite the extensive research into the N,N'-disubstituted piperazine class, a significant knowledge gap exists specifically for This compound . A thorough review of scientific literature reveals a lack of studies focused on its synthesis, characterization, and potential applications. This absence of data represents a primary knowledge gap.

Emerging research for this specific compound should logically begin with the fundamentals:

Synthesis and Characterization: The initial research step would be to develop and optimize a synthetic route for this compound. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, Mass Spectrometry, and X-ray crystallography) is essential to confirm its structure and purity.

Physicochemical Properties: The presence of two long heptyl chains suggests that the molecule will be highly lipophilic. A key research area would be to determine its physicochemical properties, such as solubility, lipophilicity (logP), and thermal stability. These properties are crucial for predicting its behavior in biological systems and its potential applications in material science.

Liquid Crystal Properties: The rigid piperazine core combined with the flexible heptylphenyl side chains is a structural motif often found in liquid crystals. An important emerging research area would be to investigate whether this compound exhibits liquid crystalline phases and to characterize its mesomorphic behavior.

Biological Screening: Drawing parallels from its chemical relatives, a broad biological screening of this compound is warranted. Based on the activities of other disubstituted piperazines, initial investigations could focus on its potential as an anticancer, antimicrobial, or neuroprotective agent. The lipophilic nature of the molecule might favor its interaction with cell membranes or lipophilic binding pockets of enzymes.

Interdisciplinary Research Opportunities and Synergistic Approaches in Chemical Sciences

The unique hypothetical structure of this compound, combining a pharmaceutically relevant core with long alkyl chains, opens up numerous opportunities for interdisciplinary collaboration.

Medicinal and Materials Chemistry: A synergistic approach could explore the use of this compound in drug delivery systems. Its lipophilic nature could be exploited to create nanoparticles or liposomes for delivering other therapeutic agents. This bridges the gap between traditional medicinal chemistry and materials science.

Organic Electronics and Polymer Science: The aromatic and heterocyclic components of the molecule suggest potential for applications in organic electronics. Collaboration with materials scientists and physicists could explore its use as a building block for conductive polymers or as a component in organic light-emitting diodes (OLEDs), especially if it demonstrates liquid crystal properties.

Supramolecular Chemistry and Nanotechnology: The molecule's structure is conducive to forming self-assembled monolayers or other supramolecular structures. Research in this area, in conjunction with surface scientists and nanotechnologists, could lead to the development of novel sensors, coatings, or nanoscale devices.

Computational and Synthetic Chemistry: Before embarking on extensive laboratory synthesis, computational chemists can play a vital role. Molecular modeling and docking studies can predict the compound's properties and potential biological targets, guiding synthetic chemists toward the most promising applications. acs.org This synergy can save significant time and resources, focusing experimental work on areas with the highest probability of success.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.